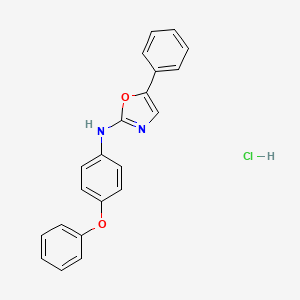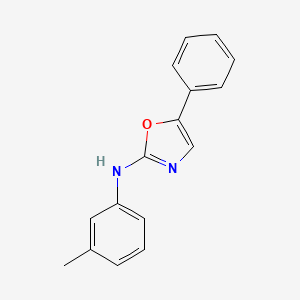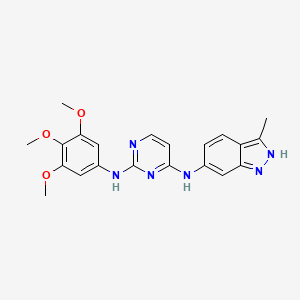
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxyphenyl group, a phenyl group, and an oxazole ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxyaniline with phenyl isocyanate to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted phenyl or phenoxy derivatives, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine: A potent inhibitor of mitochondrial complex I.
N-(4-phenoxyphenyl)-β-alanines: Used in the synthesis of dihydropyrimidinedione and 4-carboxy-2-pyrrolidinone derivatives.
Uniqueness
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride stands out due to its unique oxazole ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C21H17ClN2O2 |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C21H16N2O2.ClH/c1-3-7-16(8-4-1)20-15-22-21(25-20)23-17-11-13-19(14-12-17)24-18-9-5-2-6-10-18;/h1-15H,(H,22,23);1H |
InChI-Schlüssel |
DRASRMDSEMMJAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide](/img/structure/B10755146.png)


![N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-(3-fluorophenyl)-1,3-oxazol-2-amine](/img/structure/B10755158.png)

![N-(3-bromo-4-phenylmethoxyphenyl)-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755178.png)
![N-cyclopropyl-4-(6-morpholinopyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10755183.png)
![methyl N-[6-[4-[(3-chlorophenyl)carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B10755193.png)

![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonyl-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B10755227.png)
![6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]quinazolin-4-amine;hydrochloride](/img/structure/B10755228.png)
![N-[4-[2-(4-fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridin-3-yl]pyrimidin-2-yl]-N',N'-dimethylpropane-1,3-diamine;methanesulfonic acid](/img/structure/B10755236.png)
![6-[3-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine](/img/structure/B10755239.png)
![N-(3-chloro-4-phenylmethoxyphenyl)-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10755244.png)
